

Spectroscopic and Synthetic Guide to (S)-2-Aminomethyl-1-N-Boc-piperidine

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Compound of Interest

Compound Name: (S)-2-Aminomethyl-1-N-Boc-piperidine

Cat. No.: B112659

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral building block, **(S)-2-Aminomethyl-1-N-Boc-piperidine** (CAS Number: 475105-35-2). This compound is a valuable intermediate in the synthesis of various pharmaceutical agents due to its piperidine scaffold, a common motif in bioactive molecules.^[1] This document compiles available experimental data and provides detailed protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of **(S)-2-Aminomethyl-1-N-Boc-piperidine** relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

¹H NMR Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The data presented below is consistent with the structure of **(S)-2-Aminomethyl-1-N-Boc-piperidine**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.15	m	1H	H-2 (piperidine ring)
3.99	m	1H	N-H (amine)
2.94	dd	1H	CH ₂ -N (aminomethyl)
2.64-2.80	m	2H	CH ₂ -N (aminomethyl) & Piperidine ring proton
1.20-1.70	m	8H	Piperidine ring protons
1.46	s	9H	tert-butyl (Boc group)

Solvent and frequency not specified in the source data.

¹³C NMR Spectroscopic Data (Predicted)

While specific experimental ¹³C NMR data for **(S)-2-Aminomethyl-1-N-Boc-piperidine** is not readily available in the public domain, the following table provides predicted chemical shifts based on the analysis of similar N-Boc protected piperidine structures. These predictions are valuable for spectral interpretation.

Chemical Shift (δ) ppm	Assignment
~155.0	C=O (Boc carbamate)
~79.5	C(CH ₃) ₃ (Boc quaternary carbon)
~57.0	C-2 (piperidine ring)
~46.5	C-6 (piperidine ring)
~45.0	CH ₂ -N (aminomethyl)
~30.0	C-3 (piperidine ring)
~28.5	C(CH ₃) ₃ (Boc methyl carbons)
~25.0	C-5 (piperidine ring)
~20.0	C-4 (piperidine ring)

Infrared (IR) Spectroscopy Data (Predicted)

The following table outlines the expected characteristic absorption bands in the infrared spectrum of **(S)-2-Aminomethyl-1-N-Boc-piperidine** based on its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300-3500	N-H	Stretch (primary amine)
2850-2960	C-H	Stretch (alkane)
~1690	C=O	Stretch (Boc carbamate)
1550-1640	N-H	Bend (primary amine)
1160-1250	C-N	Stretch

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound. For **(S)-2-Aminomethyl-1-N-Boc-piperidine** (C₁₁H₂₂N₂O₂), the expected molecular weight is 214.31 g/mol .[\[1\]](#)

m/z	Ion
215	[M+H] ⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **(S)-2-Aminomethyl-1-N-Boc-piperidine**.

Synthesis of (S)-2-Aminomethyl-1-N-Boc-piperidine

This protocol describes the protection of the secondary amine of the piperidine ring of (S)-2-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- (S)-2-(aminomethyl)piperidine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve (S)-2-(aminomethyl)piperidine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
- Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.
- Cool the mixture to 0 °C in an ice bath.

- Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield pure **(S)-2-Aminomethyl-1-N-Boc-piperidine**.

Spectroscopic Characterization Protocols

^1H and ^{13}C NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- Acquire the ^{13}C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

Infrared (IR) Spectroscopy:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- For a solid sample, the spectrum can be obtained as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film between salt plates (NaCl or KBr)

can be used.

- Scan the sample over the range of 4000-400 cm^{-1} .

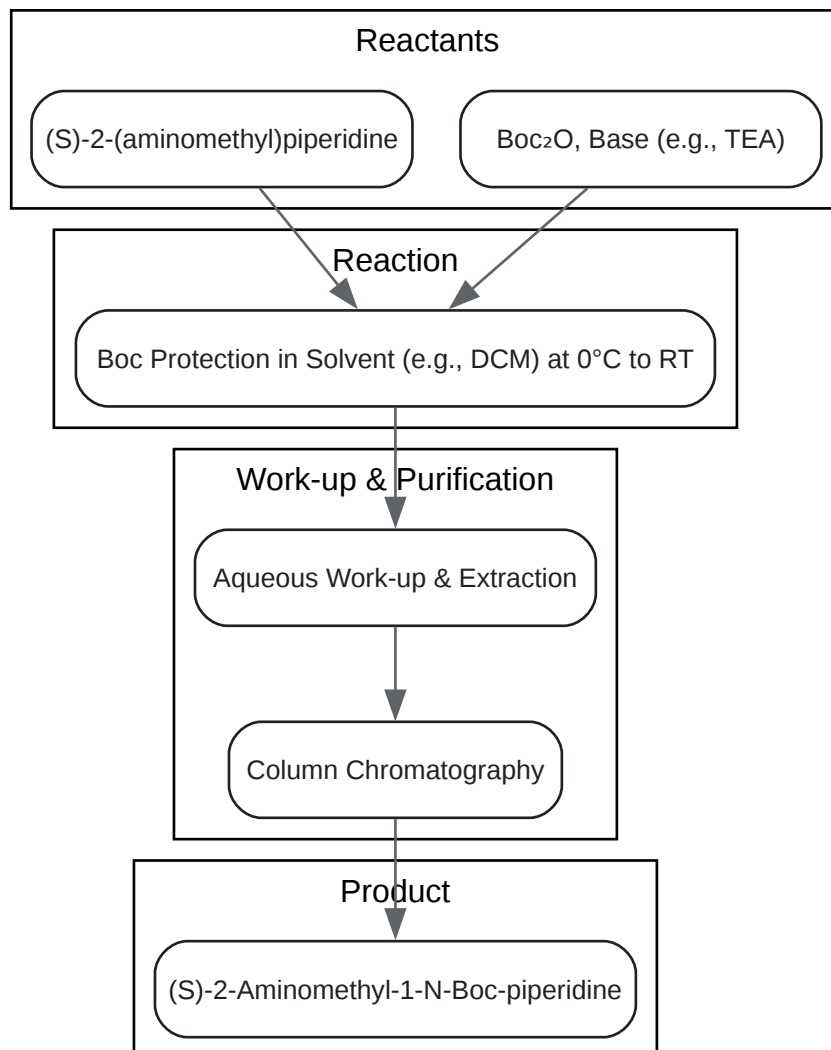
Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

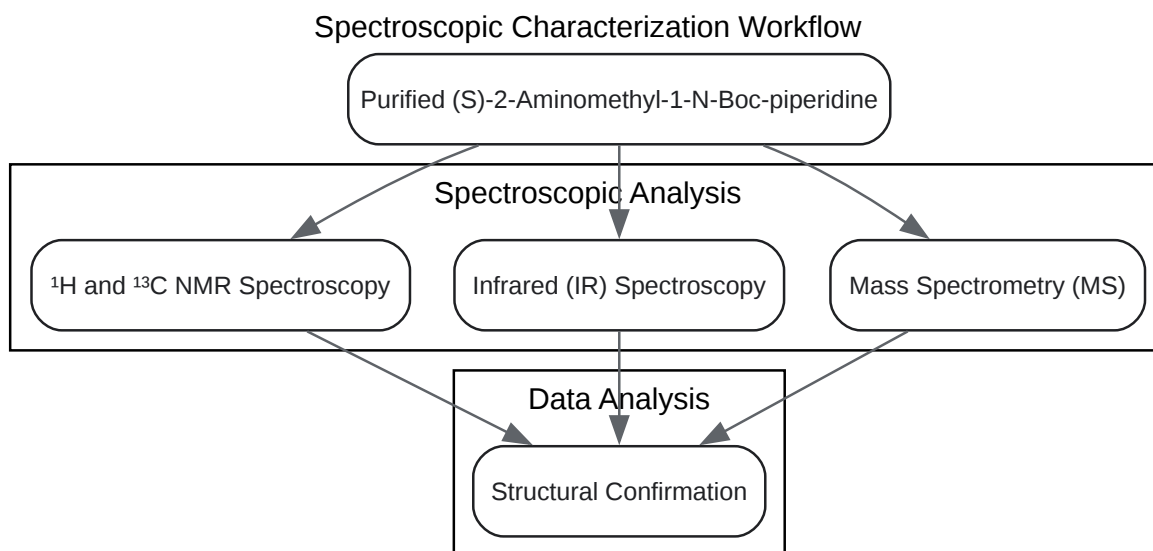
Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow for **(S)-2-Aminomethyl-1-N-Boc-piperidine**.

Synthesis of (S)-2-Aminomethyl-1-N-Boc-piperidine

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Caption: Synthetic workflow for the Boc protection of (S)-2-(aminomethyl)piperidine.



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Caption: Workflow for the spectroscopic characterization of the final product.

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References

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